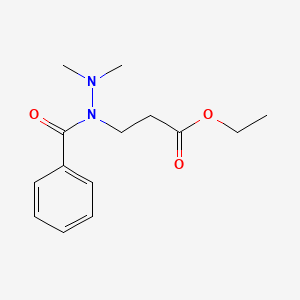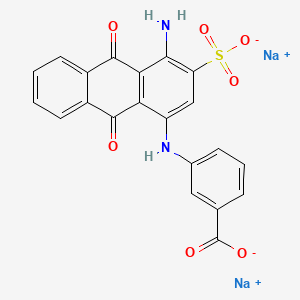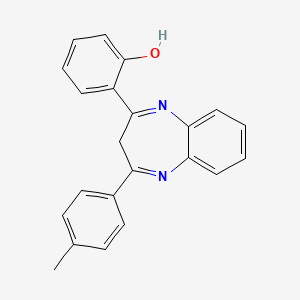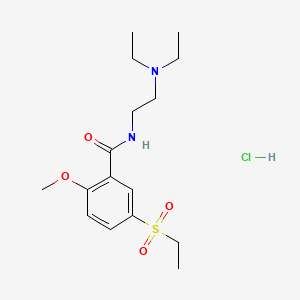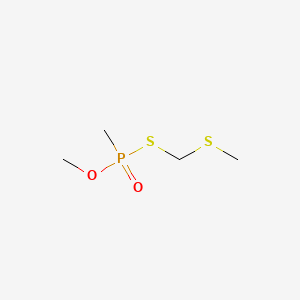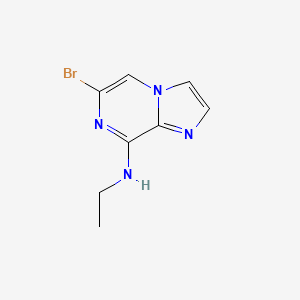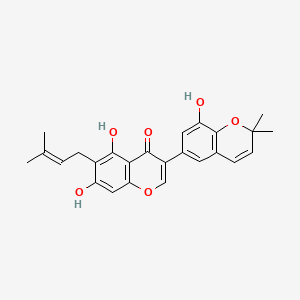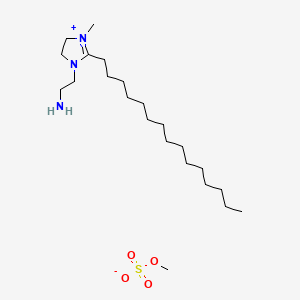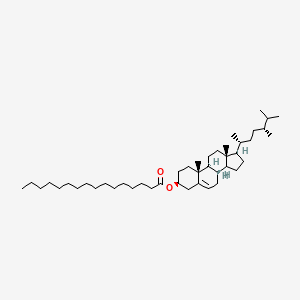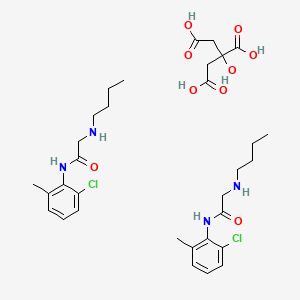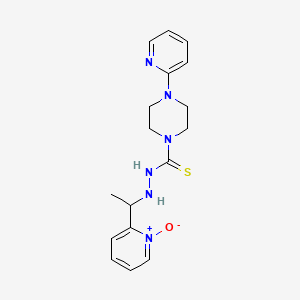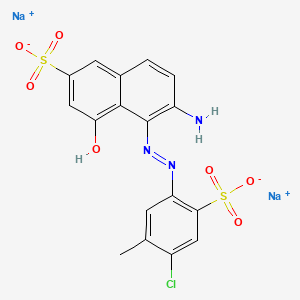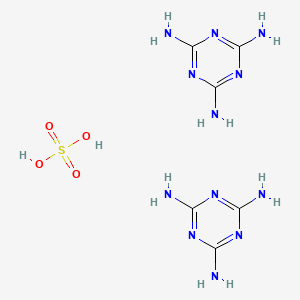
sulfuric acid;1,3,5-triazine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Triazine-2,4,6-triamine can be synthesized through the trimerization of cyanamide. The reaction involves heating cyanamide in the presence of a catalyst, such as ammonium chloride, to form melamine. The reaction conditions typically include temperatures ranging from 300 to 400°C .
Industrial Production Methods
Industrial production of 1,3,5-triazine-2,4,6-triamine involves the high-pressure reaction of urea. Urea is heated to temperatures of around 200°C under high pressure, leading to the formation of melamine through a series of condensation reactions. This process is efficient and widely used in the chemical industry .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4,6-triamine undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the amino groups are replaced by other substituents.
Condensation Reactions: It can react with formaldehyde to form melamine-formaldehyde resins, which are used in laminates and adhesives.
Common Reagents and Conditions
Formaldehyde: Used in the production of melamine-formaldehyde resins.
Acids and Bases: Can catalyze various substitution and condensation reactions.
Major Products
Melamine-Formaldehyde Resin: A major product formed from the reaction of melamine with formaldehyde, used in laminates and adhesives.
Scientific Research Applications
1,3,5-Triazine-2,4,6-triamine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of other compounds.
Biology: Studied for its potential use in drug delivery systems and as a component in biomaterials.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Widely used in the production of plastics, laminates, adhesives, and flame retardants.
Mechanism of Action
The mechanism of action of 1,3,5-triazine-2,4,6-triamine involves its ability to form strong hydrogen bonds with other molecules. This property makes it useful in the formation of stable complexes and polymers. In biological systems, it can interact with cellular components, leading to its potential antimicrobial and anticancer effects .
Comparison with Similar Compounds
1,3,5-Triazine-2,4,6-triamine is unique due to its high nitrogen content and ability to form stable polymers. Similar compounds include:
Cyanuric Acid: Another triazine derivative with three hydroxyl groups instead of amino groups.
Benzoguanamine: A derivative with one phenyl and two amino substituents.
These compounds share similar triazine ring structures but differ in their functional groups and applications.
Properties
CAS No. |
70793-19-0 |
|---|---|
Molecular Formula |
C6H14N12O4S |
Molecular Weight |
350.32 g/mol |
IUPAC Name |
sulfuric acid;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/2C3H6N6.H2O4S/c2*4-1-7-2(5)9-3(6)8-1;1-5(2,3)4/h2*(H6,4,5,6,7,8,9);(H2,1,2,3,4) |
InChI Key |
LKTMZZYFCYWCBL-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


